silane CAS No. 73311-51-0](/img/structure/B14446264.png)
[(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si . It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyloxy group. This compound is known for its applications in organic synthesis, particularly in the formation of complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-methylbutadiene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: It plays a role in the synthesis of medicinal compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of methoxy and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
73311-51-0 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
(1-methoxy-3-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C9H18O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7H,1H2,2-6H3 |
Clé InChI |
IXHFGEGYXORUHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


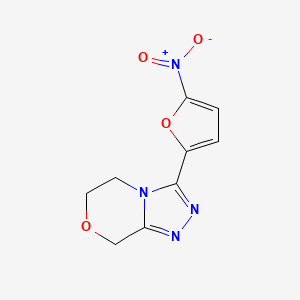
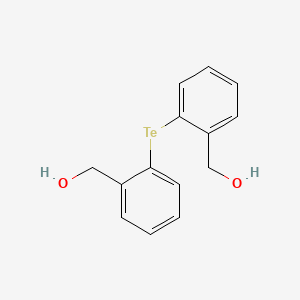
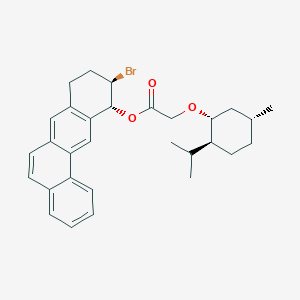
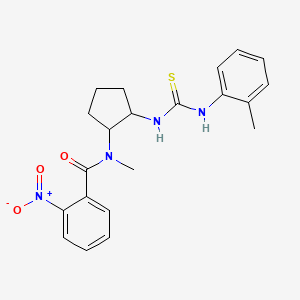
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
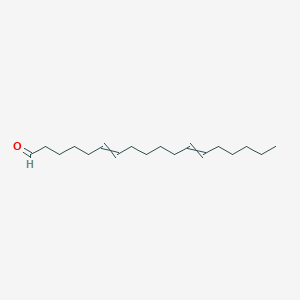
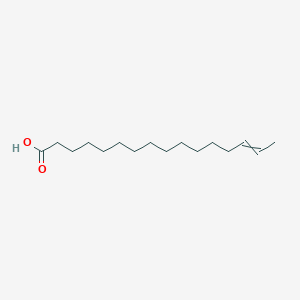
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
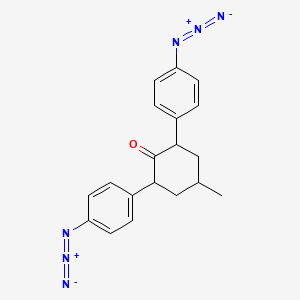
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
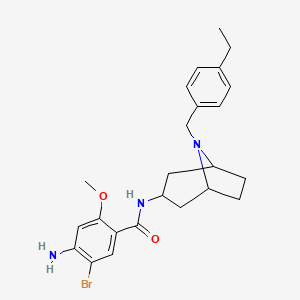
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
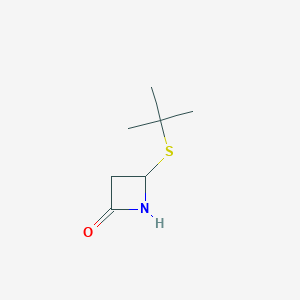
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
